molecular formula C12H16BrNO B13275898 4-[(4-Bromophenyl)methoxy]piperidine

4-[(4-Bromophenyl)methoxy]piperidine

Cat. No.: B13275898
M. Wt: 270.17 g/mol
InChI Key: FYQRZXJLGKAUMO-UHFFFAOYSA-N
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Description

4-[(4-Bromobenzyl)oxy]piperidine is a chemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol . This compound is characterized by a piperidine ring substituted with a 4-bromobenzyl group through an ether linkage. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Bromobenzyl)oxy]piperidine typically involves the reaction of piperidine with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade equipment. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Bromobenzyl)oxy]piperidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The piperidine ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the piperidine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

    Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dehalogenated or modified piperidine derivatives.

Scientific Research Applications

4-[(4-Bromobenzyl)oxy]piperidine is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(4-Bromobenzyl)oxy]piperidine is primarily related to its ability to interact with biological targets through its piperidine ring and bromobenzyl group. These interactions can modulate various molecular pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-[(4-Fluorobenzyl)oxy]piperidine
  • 4-[(4-Chlorobenzyl)oxy]piperidine
  • 4-[(4-Methylbenzyl)oxy]piperidine

Comparison: 4-[(4-Bromobenzyl)oxy]piperidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its fluorine, chlorine, and methyl analogs. The bromine atom can participate in specific halogen bonding interactions and can be selectively substituted in synthetic transformations .

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

4-[(4-bromophenyl)methoxy]piperidine

InChI

InChI=1S/C12H16BrNO/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12/h1-4,12,14H,5-9H2

InChI Key

FYQRZXJLGKAUMO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OCC2=CC=C(C=C2)Br

Origin of Product

United States

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